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molecular formula C7H5F3N2O B149125 4-(Trifluoromethyl)nicotinamide CAS No. 158062-71-6

4-(Trifluoromethyl)nicotinamide

Cat. No. B149125
M. Wt: 190.12 g/mol
InChI Key: JUIWZYBJXUPIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05360806

Procedure details

A solution comprising 3 g of 4-trifluoromethyl-3-pyridine carboxylic acid, 6.7 ml of thionyl chloride and 20 ml of benzene, was refluxed under heating for 1.5 hours in the presence of a catalytic amount of dimethylformamide. Excess thionyl chloride and benzene were distilled off. Then, the residue was dissolved in 5 ml of ethyl acetate. This solution was gradually dropwise added to 20 ml of ammonia under cooling with ice. After completion Of the dropwise addition, the mixture was stirred at room temperature for 30 minutes. Then, water and ethyl acetate were distilled off under reduced pressure. The residue was extracted with heated ethyl acetate to obtain 2.1 g of 4-trifluoromethyl-3-pyridine carboxamide (melting point: 162.7° C.) as the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9](O)=[O:10].S(Cl)(Cl)=O.C1C=CC=CC=1.C[N:25](C)C=O>>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9]([NH2:25])=[O:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C1=C(C=NC=C1)C(=O)O)(F)F
Step Two
Name
Quantity
6.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
DISTILLATION
Type
DISTILLATION
Details
Excess thionyl chloride and benzene were distilled off
DISSOLUTION
Type
DISSOLUTION
Details
Then, the residue was dissolved in 5 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
This solution was gradually dropwise added to 20 ml of ammonia
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
ADDITION
Type
ADDITION
Details
After completion Of the dropwise addition
DISTILLATION
Type
DISTILLATION
Details
Then, water and ethyl acetate were distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with heated ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=C(C=NC=C1)C(=O)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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